Insulin detemir is designed to mimic the physiological effects of endogenous insulin, facilitating glucose metabolism and maintaining blood glucose levels within a normal range. It is typically administered via subcutaneous injection and is characterized by a prolonged duration of action.
Insulin detemir is produced through recombinant DNA technology, utilizing yeast cells (Saccharomyces cerevisiae) as the expression system. The synthesis involves specific modifications to the human insulin molecule:
These modifications enhance the molecule's self-association and binding to albumin, which significantly prolongs its duration of action by slowing systemic absorption from the injection site .
The molecular formula of insulin detemir is , with a molecular weight of approximately 5916.9 g/mol . The structure can be described as follows:
This structural configuration results in a relatively flat pharmacokinetic profile, characterized by a gradual increase in serum concentration after administration .
Insulin detemir undergoes several biochemical interactions once administered:
The primary mechanism through which insulin detemir exerts its effects involves:
The pharmacodynamics indicate that insulin detemir has a mean duration of action ranging from approximately 5.7 hours at lower doses to about 23.2 hours at higher doses .
Insulin detemir possesses several notable physical and chemical properties:
The evolution of insulin therapy spans nearly a century:
Table 1: Key Milestones in Basal Insulin Development
Year | Innovation | Molecular Mechanism |
---|---|---|
1936 | Protamine Zinc Insulin | Protamine complex delays absorption |
1950 | NPH Insulin | Zinc + protamine crystallization |
2000 | Insulin Glargine | pH-dependent precipitation |
2004 | Insulin Detemir | Myristic acid-albumin binding |
Insulin detemir’s development addressed critical limitations of NPH insulin, including peak action variability (up to 50% within patients) and duration unpredictability (10–16 hours). Its soluble formulation eliminated suspension-related inconsistencies [5] [9].
Insulin detemir provides basal insulin coverage for up to 24 hours, mimicking physiological insulin secretion between meals and overnight. Clinical trials demonstrate distinct advantages:
Table 2: Pharmacodynamic Comparison of Basal Insulins
Parameter | Insulin Detemir | NPH Insulin | Insulin Glargine |
---|---|---|---|
Duration (hr) | 20–24 | 10–16 | 20–24 |
Tmax (hr) | 6–8 | 4–6 | N/A (peakless) |
Hypoglycemia Risk | ↓↓ | ↑↑ | ↓ |
Weight Change | Neutral | ↑↑ | ↑ |
In type 2 diabetes, insulin detemir complements oral agents (e.g., metformin) and prandial insulins. Its albumin binding minimizes peripheral hyperinsulinemia, reducing lipogenesis and weight gain [5] [6] [9].
Insulin detemir’s structure exemplifies rational protein design:
Production Innovations:Recombinant expression in Saccharomyces cerevisiae employs a modified proinsulin precursor with a removable C-peptide spacer. This optimizes folding efficiency and yield during large-scale production [8].
The molecular engineering of insulin detemir solved historical challenges of exogenous insulin:
Table 3: Engineered Features of Insulin Detemir
Structural Element | Chemical Change | Functional Impact |
---|---|---|
B29 Lysine | Myristic acid conjugation | Albumin binding; prolonged half-life |
B30 Threonine | Deletion | Prevents steric hindrance |
A21 Asparagine | Unmodified | Preserves receptor binding |
Dimerization domain | Unmodified | Facilitates self-association |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7